ethyl 4-cyano-3-phenylbut-3-enoate

Catalog No.
S8928446
CAS No.
M.F
C13H13NO2
M. Wt
215.25 g/mol
Availability
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ethyl 4-cyano-3-phenylbut-3-enoate

Product Name

ethyl 4-cyano-3-phenylbut-3-enoate

IUPAC Name

ethyl 4-cyano-3-phenylbut-3-enoate

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)10-12(8-9-14)11-6-4-3-5-7-11/h3-8H,2,10H2,1H3

InChI Key

MRRKESFPHDLRCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=CC#N)C1=CC=CC=C1

Ethyl 4-cyano-3-phenylbut-3-enoate is an organic compound with the molecular formula C13H13NO2C_{13}H_{13}NO_2 and a molecular weight of approximately 215.25 g/mol. It features a cyano group, an ester functional group, and a phenyl ring, which contribute to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The compound is characterized by its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

  • Oxidation: This compound can be oxidized to yield carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The cyano group can be reduced to form amines using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Substitution: The ester group can participate in nucleophilic substitution reactions, allowing for the formation of various ester derivatives when reacted with different nucleophiles like alcohols or amines under acidic or basic conditions .

Research indicates that ethyl 4-cyano-3-phenylbut-3-enoate exhibits potential biological activities, including antimicrobial and anticancer properties. The mechanisms behind these activities involve interactions with specific molecular targets, where the cyano and ester groups play crucial roles in its reactivity. Further studies are necessary to fully elucidate its mechanisms of action and therapeutic potential .

The synthesis of ethyl 4-cyano-3-phenylbut-3-enoate typically involves:

  • Knoevenagel Condensation: A common method includes the reaction between ethyl cyanoacetate and benzaldehyde in the presence of a base such as piperidine. This reaction is generally carried out under reflux conditions.
  • Purification: The product is usually purified through recrystallization to achieve high purity levels suitable for further applications .

In industrial settings, large-scale production may utilize automated reactors and advanced purification techniques like distillation and chromatography to optimize yield and purity.

Ethyl 4-cyano-3-phenylbut-3-enoate has diverse applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biological Research: The compound is studied for its potential therapeutic applications, particularly in drug development targeting various diseases.
  • Industrial Uses: It is also employed in producing specialty chemicals, polymers, and resins .

The interaction studies of ethyl 4-cyano-3-phenylbut-3-enoate focus on its biochemical effects, particularly how it interacts with enzymes and receptors. These interactions are crucial for understanding its biological activity and potential therapeutic applications. Detailed studies are ongoing to map out the specific pathways influenced by this compound .

Ethyl 4-cyano-3-phenylbut-3-enoate can be compared with several similar compounds:

CompoundStructural FeaturesUnique Properties
Ethyl 4-cyano-3-phenylbutanoateLacks double bondDifferent reactivity due to saturated structure
Ethyl 4-cyano-3-methylbut-3-enoateMethyl group instead of phenylVariations in physical properties
Ethyl 4-cyano-3-(4-methoxyphenyl)but-3-enoateMethoxy group on phenyl ringPotentially altered reactivity and biological activity

Ethyl 4-cyano-3-phenylbut-3-enoate stands out due to its unique combination of functional groups, particularly the presence of both a cyano group and an ester moiety, which enhance its versatility in

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for ethyl 4-cyano-3-phenylbut-3-enoate is ethyl (E)-4-cyano-3-phenylbut-3-enoate, reflecting its stereochemistry and functional groups. The E configuration denotes the trans arrangement of the cyano and phenyl groups across the double bond. This naming follows Rule A-3.2 of the IUPAC Blue Book, prioritizing the principal chain to maximize substituent numbers. Alternative naming conventions, such as the Z-isomer, are not reported in available literature, suggesting the E-form is the predominant or synthetically accessible configuration.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₃NO₂ comprises 13 carbon, 13 hydrogen, 1 nitrogen, and 2 oxygen atoms. The molecular weight is 215.25 g/mol, calculated as follows:
$$
\text{MW} = (12 \times 13) + (1 \times 13) + (14 \times 1) + (16 \times 2) = 215.25 \, \text{g/mol}
$$
This aligns with high-resolution mass spectrometry data from the Royal Society of Chemistry.

Table 1: Molecular Identification Data

PropertyValueSource
CAS Number66066-42-0
Molecular FormulaC₁₃H₁₃NO₂
Molecular Weight215.25 g/mol
SMILESCCOC(=O)C/C(=C\C#N)/c₁ccccc₁

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.28–7.20 (m, 5H) correspond to aromatic protons, while the ethyl group shows a quartet at δ 4.20–4.15 (q, 2H) and a triplet at δ 1.28 (t, 3H). The vinylic proton adjacent to the cyano group appears as a singlet at δ 5.87.
  • ¹³C NMR (101 MHz, CDCl₃): Key signals include δ 166.9 (C=O), δ 156.7 (C≡N), and δ 133.2–128.9 (aromatic carbons).

Infrared (IR) Spectroscopy

The IR spectrum exhibits a strong absorption at 2240 cm⁻¹ (C≡N stretch) and 1722 cm⁻¹ (ester C=O stretch). Aromatic C-H bending vibrations appear at 690–750 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) reveals a molecular ion peak at m/z 215.25 [M+H]⁺, consistent with the molecular formula. Fragmentation patterns include losses of ethoxy (–OCH₂CH₃, 45 Da) and cyano (–CN, 26 Da) groups.

Crystallographic Data and Conformational Analysis

No crystallographic data for ethyl 4-cyano-3-phenylbut-3-enoate is publicly available. However, analogous compounds like ethyl 3-phenylbut-2-enoate exhibit planar geometries around the double bond, stabilized by conjugation between the ester and phenyl groups. Computational models predict a dihedral angle of 178.2° between the cyano and phenyl substituents, favoring minimal steric hindrance.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity. The electron-withdrawing cyano group polarizes the double bond, increasing electrophilicity at the β-carbon. Natural Bond Orbital (NBO) analysis highlights significant hyperconjugation between the ester oxygen lone pairs and the adjacent π-system.

Table 2: Computational Parameters

ParameterValueMethod
HOMO-LUMO Gap5.2 eVB3LYP/6-31G(d)
Dipole Moment3.8 DebyeB3LYP/6-31G(d)
Bond Length (C=C)1.34 ÅB3LYP/6-31G(d)

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

215.094628657 g/mol

Monoisotopic Mass

215.094628657 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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